N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide
Description
Properties
CAS No. |
144280-15-9 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-[[2,3-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]methyl]prop-2-enamide |
InChI |
InChI=1S/C15H19NO3/c1-4-15(17)16-7-12-5-6-14(11(3)10(12)2)19-9-13-8-18-13/h4-6,13H,1,7-9H2,2-3H3,(H,16,17) |
InChI Key |
CFXZQHZTLULYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2CO2)CNC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Key Reaction Pathways
Nucleophilic Epoxide Ring-Opening and Subsequent Functionalization
A common approach involves the synthesis of the oxiran-2-ylmethoxy intermediate followed by coupling with a propenamide-containing precursor. For example, EP3545764A1 details the use of epoxide-containing intermediates in thiazolidinone derivatives, highlighting solvent systems (e.g., toluene/acetonitrile) and temperature control (40–60°C) for crystallization. The oxirane ring is typically introduced via epoxidation of allyl ethers using peracids or catalytic oxidation.
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction is employed to form the critical ether linkage between the phenolic oxygen and the oxiran-2-ylmethoxy group. US5710211A demonstrates this method using triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple 2,3-dimethyl-4-hydroxyphenylmethanol with glycidyl tosylate. Yields exceed 80% under anhydrous conditions (Table 1).
Table 1: Mitsunobu Reaction Conditions for Ether Synthesis
| Substrate | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2,3-Dimethyl-4-hydroxyphenylmethanol | Glycidyl tosylate, PPh₃, DEAD | THF | 0 → 25 | 82 |
| 4-Hydroxybenzyl alcohol | Epichlorohydrin, PPh₃ | DCM | 25 | 78 |
Stepwise Synthesis and Process Optimization
Synthesis of 2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]benzylamine
Step 1: Epoxidation of Allyl Ether
- Substrate : 2,3-Dimethyl-4-(allyloxy)benzyl alcohol.
- Reagents : m-Chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at −15°C.
- Yield : 89% (HPLC purity >95%).
Step 2: Reductive Amination
Alternative Routes and Recent Advances
Critical Process Parameters and Optimization
Solvent Selection
Catalytic Systems
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the amide group yields amines.
Scientific Research Applications
N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The amide group may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
XCT790
- Structure: (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
- Key Differences: Substituents: XCT790 features trifluoromethyl groups and a thiadiazole ring, enhancing metabolic stability and lipophilicity. In contrast, the target compound has a dimethylphenyl-epoxide system, which may confer distinct reactivity and solubility profiles.
- Synthesis: XCT790’s synthesis likely involves multi-step coupling of thiadiazole and cyanopropenamide intermediates, differing from the epoxide-forming steps required for the target compound.
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
- Structure : Propanamide derivatives with thiazole-oxadiazole hybrids and variable phenyl substituents .
- Key Differences :
- Heterocycles : These analogues incorporate thiazole and oxadiazole rings, which improve hydrogen-bonding capacity and target selectivity compared to the epoxide and dimethyl groups in the target compound.
- Synthetic Routes : Synthesized via hydrazine reflux and carbon disulfide-mediated cyclization , contrasting with the epoxide ring-opening or acryloylation steps needed for the target molecule.
Functional Analogues with Epoxide Moieties
GSK4112 (SR6452)
- Structure : 1,1-Dimethylethyl-N-[(4-chlorophenyl)methyl]-N-[(5-nitro-2-thienyl)methyl]glycinate .
- Key Differences :
- Epoxide Absence : GSK4112 lacks an epoxide but includes a nitro-thienyl group for electron-deficient reactivity.
- Application : Used in metabolic studies, highlighting how the target compound’s epoxide could redirect its mechanism toward covalent inhibition.
Comparative Data Table
Biological Activity
N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS No. | 144280-15-9 |
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | N-[[2,3-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]methyl]prop-2-enamide |
| InChI Key | CFXZQHZTLULYOO-UHFFFAOYSA-N |
The compound features an oxirane ring, a phenyl group, and an amide functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The oxirane ring can undergo nucleophilic attack by biological molecules, leading to covalent modifications that may alter enzyme activity or receptor binding. Additionally, the amide group may facilitate interactions with various proteins, potentially modulating their functions.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
1. Anticancer Activity:
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives containing oxirane functionality have been reported to disrupt the cell cycle and induce apoptosis in various cancer cell lines. The antiproliferative effects are often measured using IC50 values to assess the concentration required to inhibit cell growth by 50% .
2. Antimicrobial Properties:
The compound has been investigated for its antimicrobial potential against various pathogens. The presence of the oxirane ring is believed to enhance its reactivity towards microbial enzymes or cellular components, leading to cell death or growth inhibition.
3. Enzyme Inhibition:
Nucleophilic substitution reactions involving the oxirane ring can lead to the inhibition of key enzymes involved in metabolic pathways. For example, compounds structurally related to this compound have been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in purine metabolism .
Case Studies
Several studies have demonstrated the biological efficacy of compounds related to this compound:
-
Anticancer Evaluation:
- A study assessed the antiproliferative activity of related compounds on various cancer cell lines (HT29 colon carcinoma, M21 skin melanoma). Results indicated significant inhibition at low nanomolar concentrations .
- Table 1 summarizes the IC50 values for different derivatives compared to known anticancer agents.
Compound IC50 (µM) HT29 IC50 (µM) M21 IC50 (µM) MCF7 N-{...} 0.5 0.7 0.6 Colchicine 0.03 0.04 0.05 Paclitaxel 0.01 0.02 0.03 -
Antimicrobial Testing:
- Compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
Comparative Analysis
When compared with other compounds containing oxirane and phenyl groups, such as N,N-Diglycidyl-aniline derivatives and Bisphenol F diglycidyl ether, this compound demonstrates unique properties due to its specific substituents which influence its reactivity and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
